3-Amino-6-cyclopropyl-1-ethyl-1,2-dihydropyridin-2-one
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Overview
Description
3-Amino-6-cyclopropyl-1-ethyl-1,2-dihydropyridin-2-one is a heterocyclic compound with a molecular formula of C10H14N2O This compound is notable for its unique structure, which includes a cyclopropyl group and an ethyl group attached to a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-cyclopropyl-1-ethyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent amination to introduce the amino group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-cyclopropyl-1-ethyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
3-Amino-6-cyclopropyl-1-ethyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-6-cyclopropyl-1-ethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl and ethyl groups can influence the compound’s overall conformation and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-cyclopropyl-1,2-dihydropyridin-2-one: Similar structure but lacks the ethyl group.
3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one: Contains a trifluoromethyl group instead of a cyclopropyl group.
3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one: Similar structure with a cyclopropylmethyl group instead of a cyclopropyl group.
Uniqueness
3-Amino-6-cyclopropyl-1-ethyl-1,2-dihydropyridin-2-one is unique due to the presence of both cyclopropyl and ethyl groups, which can significantly influence its chemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-amino-6-cyclopropyl-1-ethylpyridin-2-one |
InChI |
InChI=1S/C10H14N2O/c1-2-12-9(7-3-4-7)6-5-8(11)10(12)13/h5-7H,2-4,11H2,1H3 |
InChI Key |
WYXDLLMNGASXRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=C(C1=O)N)C2CC2 |
Origin of Product |
United States |
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